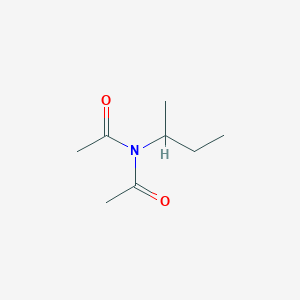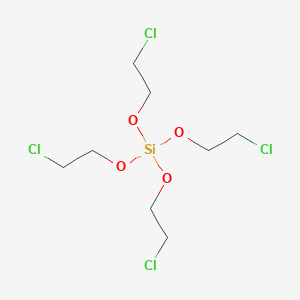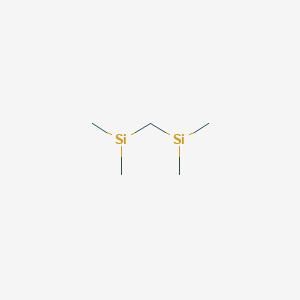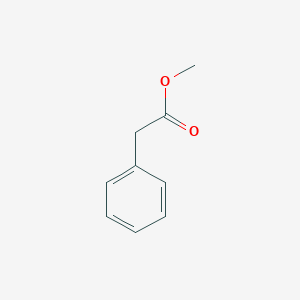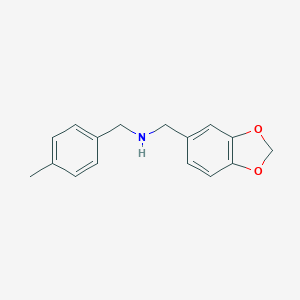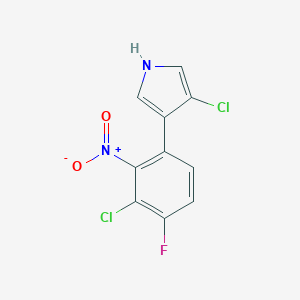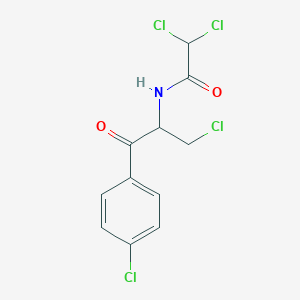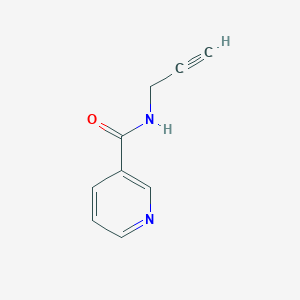
N-(prop-2-yn-1-yl)nicotinamide
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)nicotinamide is a derivative of nicotinamide, which is a form of niacin, also known as vitamin B3. Nicotinamide itself is a natural product found in various plants and animals and is essential for the synthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in numerous metabolic processes, including the synthesis of ATP from fats and carbohydrates .
Synthesis Analysis
The synthesis of nicotinamide derivatives can be complex and diverse. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to N-(prop-2-yn-1-yl)nicotinamide, were synthesized from nicotinic acid to discover novel herbicides . Another example is the synthesis of 15N-1 nicotinamide, which was achieved through a one-step, high-yield reaction of 15N ammonia with a pyridinium chloride derivative, demonstrating a general method for synthesizing labeled pyridine heterocycles . These methods highlight the potential pathways that could be adapted for the synthesis of N-(prop-2-yn-1-yl)nicotinamide.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial in determining their biological activity. For example, the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides was found to be dependent on their structure, with certain substitutions leading to enhanced activity against specific weeds . This suggests that the molecular structure of N-(prop-2-yn-1-yl)nicotinamide would also be significant in its biological interactions and potential applications.
Chemical Reactions Analysis
Nicotinamide and its derivatives are involved in various chemical reactions, particularly as part of the NAD molecule. Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes, indicating its role in cellular responses to DNA damage . This property could be shared or modified in its derivative, N-(prop-2-yn-1-yl)nicotinamide, depending on the specific chemical reactions it undergoes.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. Nicotinamide itself is known for its antihyperlipidemic properties and its ability to improve blood microcirculation . These properties are a result of its interaction with metabolic pathways and cellular mechanisms. The specific physical and chemical properties of N-(prop-2-yn-1-yl)nicotinamide would need to be studied to understand its solubility, stability, and reactivity, which are important for its potential applications in various fields.
Relevant Case Studies
While there are no direct case studies on N-(prop-2-yn-1-yl)nicotinamide provided in the data, the research on nicotinamide derivatives, such as the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides , and the pharmacological analysis of nicotinamide , provide indirect insights. These studies demonstrate the potential for nicotinamide derivatives to be used in agricultural and medical applications, suggesting that further research into N-(prop-2-yn-1-yl)nicotinamide could uncover new uses and benefits.
Applications De Recherche Scientifique
Herbicidal Applications
N-(prop-2-yn-1-yl)nicotinamide derivatives have shown promising applications in agriculture, particularly as herbicides. Research indicates that certain derivatives exhibit excellent herbicidal activity against specific weeds. For example, a study found that some N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated significant herbicidal effectiveness against Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed) at certain concentrations. These compounds potentially offer an alternative to commercial herbicides, highlighting their importance in the development of novel herbicides against monocotyledonous weeds (Chen et al., 2021).
Dermatological and Cosmetic Applications
Nicotinamide has been widely used in dermatology for various skin conditions. Its applications range from nonmelanoma cancer prophylaxis and blistering disorders to cosmetic uses like acne treatment and skin rejuvenation. The compound's versatility in dermatological applications stems from its role in cellular energy metabolism and its potential to influence various cellular pathways related to skin health and appearance (Forbat et al., 2017).
Pharmacological Applications
Nicotinamide has been a subject of interest due to its extensive pharmacological properties. For over 50 years, it has been recognized for its antihyperlipidemic properties and its ability to improve blood microcirculation. Recent systematic analyses have shed light on the molecular mechanisms underlying its vasoprotective actions, including anti-inflammatory effects. These properties make nicotinamide a promising candidate for treating atherosclerosis and related conditions, such as steatohepatosis and obesity. The potential for combined use with statins to reduce dosages further accentuates its significance in the pharmacological domain (Gromova & Torshin, 2023).
Radiological and Imaging Applications
The derivative Nicotinamide-1-15N has shown potential in radiological applications, particularly in NMR hyperpolarization. This process significantly enhances detection sensitivity, making Nicotinamide-1-15N a potential candidate for probing metabolic processes in vivo and for use as hyperpolarized contrast agents in molecular imaging studies. This opens new avenues in diagnosing and understanding various diseases at the molecular level (Shchepin et al., 2016).
Cellular Biology and Disease Treatment
Nicotinamide's role extends to cellular biology, influencing cell survival, differentiation, and pluripotency. Its impact on kinase inhibition, particularly on ROCK and casein kinase 1, demonstrates its potential in stem cell applications and disease treatments. The dual nature of promoting cell survival and differentiation makes nicotinamide a crucial element in developing therapeutic strategies across various diseases, including neurodegenerative conditions and cancer (Ya Meng et al., 2018).
Safety And Hazards
Orientations Futures
The future directions of N-(prop-2-yn-1-yl)nicotinamide research could involve further exploration of its potential applications in various fields. For instance, proteomic approaches to study cysteine oxidation have been suggested as a future direction, which could be relevant given the compound’s involvement in oxidative reactions .
Propriétés
IUPAC Name |
N-prop-2-ynylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h1,3-4,6-7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVXVTKMQOMWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-yn-1-yl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



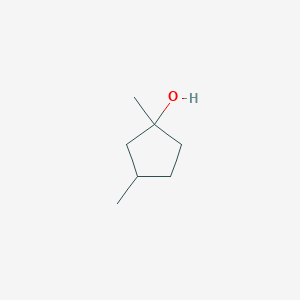
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
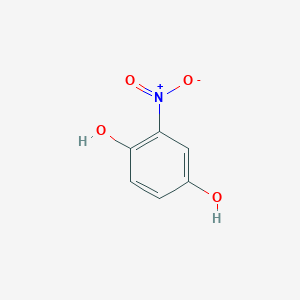
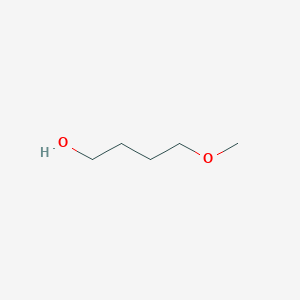
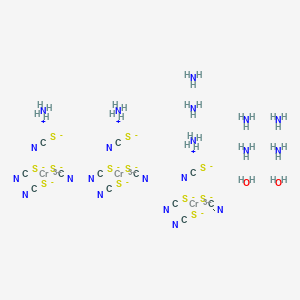
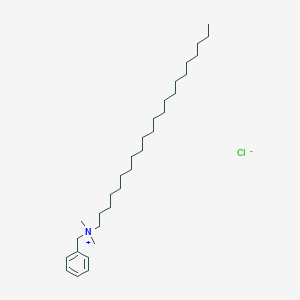
![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)
